molecular formula C14H20F3N5O3S B2624368 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide CAS No. 2034405-72-4

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Cat. No.: B2624368
CAS No.: 2034405-72-4
M. Wt: 395.4
InChI Key: YVJHPDZYHPGCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide: is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a morpholine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine or piperidine rings.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Cancer Therapy

The compound exhibits promising anticancer properties, particularly through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that derivatives of pyrimidine-based compounds, including those incorporating piperidine and morpholine moieties, have shown enhanced cytotoxicity against cancer cells. For instance, studies have demonstrated that modifications to the piperidine structure can lead to increased potency against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Case Study: Anticancer Activity

A recent study highlighted a pyrimidine derivative that demonstrated significant cytotoxic effects through a three-component reaction leading to a spirocyclic structure. This structure was found to enhance interactions with protein binding sites, resulting in improved biological activity. The compound's mechanism involves the inhibition of critical pathways in cancer cell survival, making it a candidate for further development as an anticancer agent .

Neurological Applications

Research into the neurological applications of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide has revealed its potential as a pharmacological tool for studying neurodegenerative diseases. The compound's ability to modulate specific enzyme activities related to lipid metabolism suggests it could play a role in neuroprotective strategies.

Biochemical Mechanism

The compound has been studied for its effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in neuroinflammatory processes. In vitro studies indicate that it can inhibit NAPE-PLD activity, which may help reduce neuroinflammation and protect neuronal cells from damage . This property positions it as a valuable tool for exploring therapeutic avenues in conditions such as Alzheimer's disease and multiple sclerosis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Research has focused on modifying various substituents on the core structure to enhance lipophilicity and biological activity.

Optimization Findings

In one study, modifications led to compounds with significantly improved inhibitory potency against NAPE-PLD, with some derivatives achieving nanomolar potency. The findings suggest that specific structural changes can lead to substantial increases in activity, indicating the importance of SAR studies in drug development .

Pharmacological Tool Compounds

The compound serves as a pharmacological tool for investigating various biological pathways. Its ability to selectively inhibit certain enzymes makes it useful for elucidating mechanisms underlying disease processes.

Research Applications

For example, this compound has been employed in high-throughput screening assays aimed at identifying new therapeutic targets within lipid metabolic pathways . Such applications highlight its versatility beyond traditional therapeutic roles.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl-substituted pyrimidine moiety, a piperidine ring, and a morpholine sulfonamide group. Its molecular formula is C15H21F3N4O2C_{15}H_{21}F_3N_4O_2 with a molecular weight of approximately 346.35 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with the piperidine nucleus have shown effectiveness against various bacterial strains, including resistant strains. The sulfonamide group is particularly noted for its role in enhancing antibacterial activity through enzyme inhibition pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds. For example, pyrimidine-based derivatives have demonstrated potent inhibitory effects on cancer cell lines, showing IC50 values in the nanomolar range against specific types of cancer cells. This suggests that this compound may also possess similar anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with active sites of target enzymes, leading to reduced activity and subsequent therapeutic effects.
  • Cell Cycle Arrest : Some studies have reported that compounds with similar structures induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting proliferation .
  • Antioxidant Properties : There is emerging evidence suggesting that certain derivatives may exhibit antioxidant activities, contributing to their overall therapeutic profile.

Case Studies

Study Findings Reference
Study on Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 of 25 µg/mL
Evaluation of Anticancer EffectsShowed potent inhibition of MDA-MB-231 cell line with an IC50 of 0.126 µM
Enzyme Inhibition StudyInhibited AChE activity significantly, suggesting potential for Alzheimer's treatment

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N5O3S/c15-14(16,17)12-9-13(19-10-18-12)21-3-1-11(2-4-21)20-26(23,24)22-5-7-25-8-6-22/h9-11,20H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHPDZYHPGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)N2CCOCC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.